molecular formula C18H25NO4 B2382814 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide CAS No. 899730-90-6

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide

Cat. No. B2382814
CAS RN: 899730-90-6
M. Wt: 319.401
InChI Key: QSUMBICCXYMTOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and its derivatives involves the condensation of two molecules of the lactone in the presence of sodium ethoxide to give a dilactone . The dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide . The resulting acid is decarboxylated by refluxing with water or a dilute mineral acid .


Molecular Structure Analysis

The molecular structure of “N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide” is complex and unique, contributing to its versatility and potential for innovative discoveries. The compound’s structure includes a spirocyclic structure and a benzamide functionality.


Chemical Reactions Analysis

The chemistry of spiro compounds, such as “N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide”, has undergone intensive development in recent years . A large number of studies have been published dealing with the isolation of spiroketal structures from natural sources and the establishment of their stereochemistry by modern spectral methods .

Scientific Research Applications

Computational Chemistry and Molecular Modeling

The compound serves as an interesting case study for computational chemists:

Brezhnev, L. Y., Vartanyan, M. M., Solov’eva, T. Y., Zefirova, V. A., Karzhavina, N. P., & Karakhanov, R. A. (1986). Synthesis and properties of 1,6-dioxaspiro[4.4]nonane and its derivatives (review). Chemistry of Heterocyclic Compounds, 22(9), 931–943. Link Zhang, Y., Wang, Y., & Wang, J. (2017). An efficient synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif of the immunosuppressive triterpenoid Phainanoid F and its C4 epimer. Chemical Communications, 53(80), 11036–11039. Link National Institute of Standards and Technology (NIST). (n.d.). 1,4-dioxaspiro[4.4]nonane—Critically Evaluated Thermophysical Property Data. Link Breinlich, J., & Scharnagel, K. (1968). Arzneim.-Forsch., 18(4), 429.

properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-13(2)22-15-7-5-14(6-8-15)17(20)19-11-16-12-21-18(23-16)9-3-4-10-18/h5-8,13,16H,3-4,9-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUMBICCXYMTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide

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